molecular formula C12H20ClNO2 B2380205 2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide CAS No. 2411295-85-5

2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide

Cat. No.: B2380205
CAS No.: 2411295-85-5
M. Wt: 245.75
InChI Key: CEAGGLXQEKXDSM-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.75 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a chlorine atom and an oxaspiro group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide typically involves the reaction of a suitable spirocyclic precursor with chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or amino derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide
  • 5-chloro-2-methyl-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)benzenesulfonamide

Uniqueness

2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-8-10-3-6-16-12(7-10)4-2-5-12/h9-10H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAGGLXQEKXDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCOC2(C1)CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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